6-Ethoxynaphthalene-2-sulfonyl chloride
CAS No.:
Cat. No.: VC3271778
Molecular Formula: C12H11ClO3S
Molecular Weight: 270.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11ClO3S |
|---|---|
| Molecular Weight | 270.73 g/mol |
| IUPAC Name | 6-ethoxynaphthalene-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C12H11ClO3S/c1-2-16-11-5-3-10-8-12(17(13,14)15)6-4-9(10)7-11/h3-8H,2H2,1H3 |
| Standard InChI Key | WTGZUEQKHIOABF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)Cl |
Introduction
6-Ethoxynaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C12H11ClO3S and a molecular weight of approximately 270.73 g/mol . It is commonly referred to by its CAS number, 1246776-76-0. This compound is a derivative of naphthalene, modified with an ethoxy group and a sulfonyl chloride moiety, which makes it useful in various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds.
Synthesis and Applications
The synthesis of 6-ethoxynaphthalene-2-sulfonyl chloride typically involves the reaction of 6-ethoxynaphthalene with chlorosulfonic acid. This compound is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its sulfonyl chloride group makes it a versatile reagent for nucleophilic substitution reactions.
Safety and Handling
While specific safety data sheets (SDS) for 6-ethoxynaphthalene-2-sulfonyl chloride are not detailed in the available sources, handling sulfonyl chlorides generally requires caution due to their potential to cause skin and eye irritation and respiratory issues. Proper protective equipment and ventilation are recommended when handling this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume